

physical properties of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride

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Compound of Interest

Compound Name: 4-Aminobicyclo[2.2.2]octan-1-ol
hydrochloride

Cat. No.: B1443834

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An In-depth Technical Guide to the Physical Properties of **4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride**

Introduction: The Strategic Importance of a Rigid Scaffold

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the precise control of three-dimensional structure. Bicyclic scaffolds are of paramount importance as they offer conformational rigidity, enabling chemists to project functional groups into specific vectors of biological space with high fidelity. **4-**

Aminobicyclo[2.2.2]octan-1-ol hydrochloride is a key exemplar of this molecular design principle. Its rigid, cage-like structure serves as a non-planar, saturated bioisostere for phenyl rings, providing a valuable building block for exploring new chemical space.

This compound has gained significant attention as a crucial intermediate in the synthesis of potent and selective inhibitors of Activin receptor-like kinase-2 (ALK-2), a protein implicated in rare and debilitating genetic disorders such as fibrodysplasia ossificans progressiva (FOP).^[1] Understanding the fundamental physical properties of this hydrochloride salt is not merely an academic exercise; it is a critical prerequisite for its effective use in synthesis, formulation, and biological screening, ensuring reproducibility and quality control in the drug development pipeline.

This guide provides a comprehensive overview of the key physical and chemical characteristics of **4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride**, offering both reported data and, critically, the authoritative, field-proven experimental protocols required for its full characterization in a research setting.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. These parameters influence everything from reaction stoichiometry and purification strategy to formulation and ADME (absorption, distribution, metabolism, and excretion) properties.

Property	Value	Source(s)
CAS Number	1403864-74-3	[2] [3]
Molecular Formula	C ₈ H ₁₆ ClNO	[3]
Molecular Weight	177.67 g/mol	[2]
Appearance	White to beige solid/powder	
Storage	Store at 10°C - 25°C, keep container well closed in a dry place	[2]

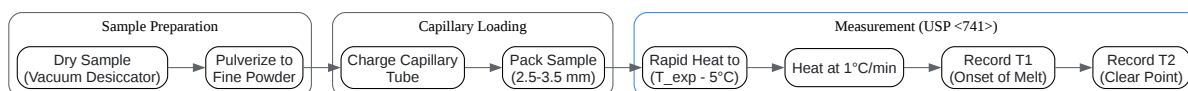
Melting Point: A Sentinel of Purity and Stability

The melting point of a crystalline solid is a robust indicator of its purity. A sharp, well-defined melting range typically signifies a high-purity substance, whereas a broad or depressed range often indicates the presence of impurities. For a hydrochloride salt, this value also provides insight into the compound's thermal stability. While specific experimental values for **4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride** are not consistently reported in publicly accessible literature, its determination is a mandatory first step in quality control.

Protocol for Melting Point Determination (Capillary Method, USP <741>)

This protocol adheres to the standards set by the United States Pharmacopeia (USP) for Class I substances.^{[4][5][6]}

- **Sample Preparation:** Ensure the sample is thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant for at least 24 hours. Gently pulverize the sample into a fine powder.
- **Capillary Loading:** Charge a USP-specified capillary tube (0.8–1.2 mm internal diameter) by tapping the open end into the powder. Pack the sample by tapping the bottom of the tube on a hard surface to form a compact column of 2.5–3.5 mm in height.
- **Apparatus Setup:** Place the loaded capillary into the heating block of a calibrated melting point apparatus.
- **Measurement:**
 - Set the apparatus to heat rapidly to a temperature approximately 5°C below the expected melting point.
 - Upon reaching this temperature, adjust the heating rate to a slow, controlled ramp of $1 \pm 0.5^\circ\text{C}$ per minute.
 - **Record Temperature T1:** The temperature at which the column is first observed to collapse or form a visible liquid phase.
 - **Record Temperature T2:** The temperature at which the last solid particle disappears, resulting in a clear liquid.
- **Reporting:** The melting range is reported as T1 – T2.



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Workflow for USP <741> Melting Point Determination.

Solubility: The Gateway to Application

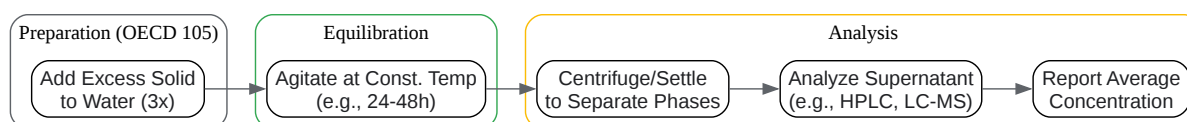
Solubility is arguably one of the most critical physical properties for a compound intended for biological research. Aqueous solubility is essential for preparing stock solutions for in vitro assays, while solubility in organic solvents is crucial for synthetic workups and purification. Public data on the solubility of **4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride** is unavailable. [7] Therefore, experimental determination is necessary.

Protocol for Aqueous Solubility Determination (Shake-Flask Method, OECD 105)

The shake-flask method is a globally recognized standard for determining the water solubility of chemical substances and is suitable for compounds with solubilities above 10^{-2} g/L. [8][9][10]

- Preliminary Test: To estimate the approximate solubility, add small, known amounts of the substance to a known volume of water in a flask. Shake vigorously after each addition and observe for dissolution. This helps determine the amount of substance to use in the definitive test.
- Equilibration:
 - Into three separate flasks with glass stoppers, weigh an amount of substance that is at least five times greater than the estimated solubility.
 - Add a precise volume of deionized water to each flask.
 - Place the flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 20°C or 25°C) and agitate for 24 hours. An additional 24 hours of agitation is recommended, followed by analysis, to confirm that equilibrium has been reached.
- Phase Separation: After equilibration, allow the flasks to stand in the temperature-controlled bath to let undissolved material settle. If necessary, centrifuge the samples at the same temperature.
- Analysis:

- Carefully withdraw an aliquot from the clear, supernatant aqueous phase of each flask.
- Determine the concentration of the dissolved substance using a validated analytical method (e.g., HPLC-UV, LC-MS, or quantitative NMR).
- Reporting: The water solubility is reported as the average concentration from the three flasks, typically in g/L or mg/mL.



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Workflow for OECD 105 Shake-Flask Solubility Test.

Acidity (pKa): Dictating Behavior in Biological Milieus

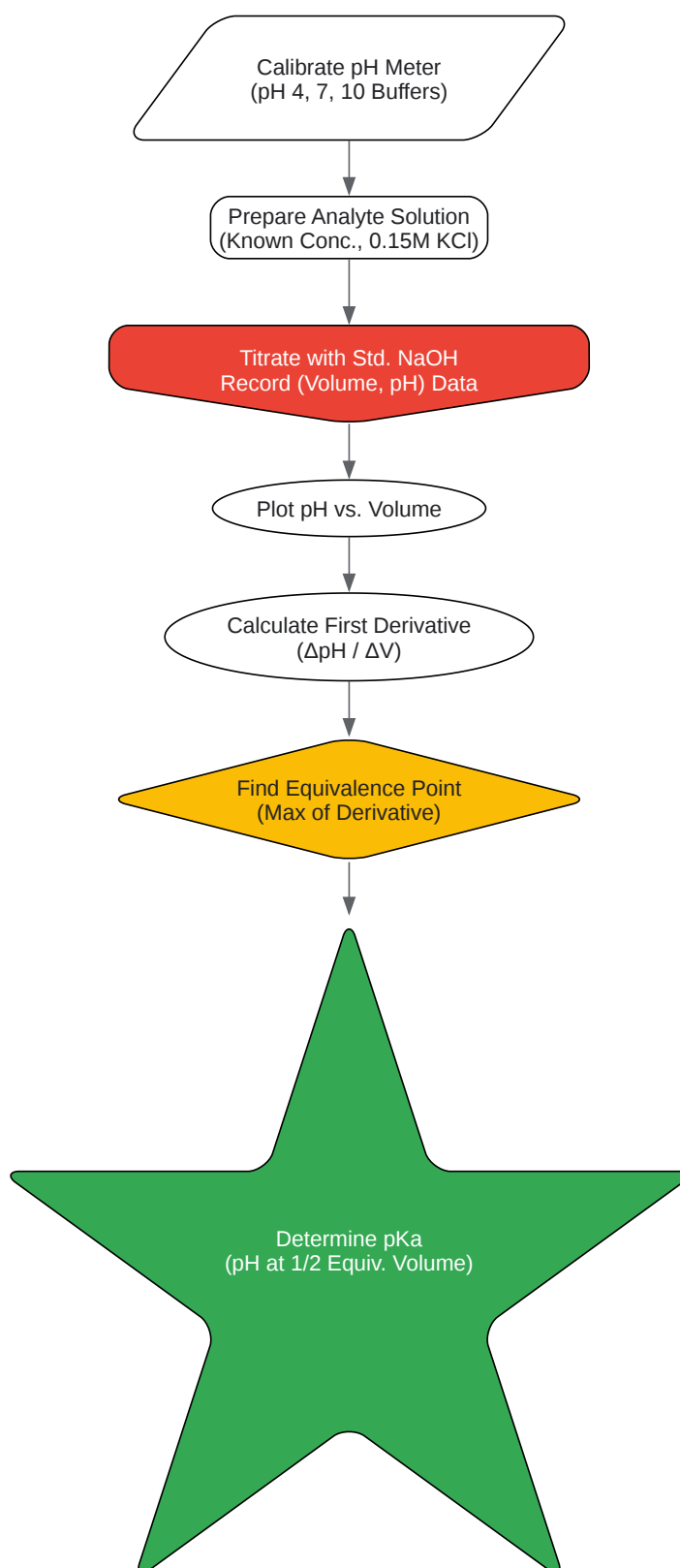
The pKa value is the negative logarithm of the acid dissociation constant and is a quantitative measure of the strength of an acid in solution. For **4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride**, the relevant pKa is that of the protonated bicyclic amine (the ammonium cation). This value is critical as it determines the charge state of the molecule at physiological pH (~7.4). A molecule's charge state profoundly influences its ability to cross cell membranes, bind to its target, and its overall pharmacokinetic profile.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is the gold-standard method for pKa determination due to its precision and accuracy.^{[11][12][13]}

- System Calibration: Calibrate the pH meter and electrode using at least two, preferably three, standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).

- Sample Preparation:
 - Accurately weigh the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (typically 1-10 mM).
 - To maintain a constant ionic strength throughout the titration, add a background electrolyte like potassium chloride to a final concentration of ~0.15 M.
 - Purge the solution with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration.
- Titration:
 - Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently with a magnetic stir bar.
 - Immerse the calibrated pH electrode and the tip of the titrator's burette into the solution.
 - Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH, also CO₂-free). Add the titrant in small, precise increments.
 - Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).
- Data Analysis:
 - Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
 - Calculate the first derivative of this curve ($\Delta\text{pH}/\Delta V$). The equivalence point is the volume at the maximum of the first derivative plot.
 - The pKa is the pH value at the half-equivalence point (the volume of titrant that is 50% of the volume required to reach the equivalence point).



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Workflow for Potentiometric pKa Determination.

Spectroscopic & Structural Characterization

While core physical properties define the compound's bulk behavior, spectroscopic analysis confirms its molecular identity and purity at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Due to the high degree of symmetry in the bicyclo[2.2.2]octane core (a C_3 rotational axis passing through the bridgehead atoms), the number of unique signals is simplified.

- ^1H NMR: The spectrum is expected to be relatively simple.
 - Ethano Bridges ($-\text{CH}_2-\text{CH}_2-$): The 12 protons on the six methylene groups of the cage are chemically equivalent due to rapid conformational averaging and symmetry. They are expected to appear as a single, likely broad, signal in the aliphatic region ($\sim 1.5\text{--}2.0$ ppm).
 - Hydroxyl Proton ($-\text{OH}$): A broad singlet whose chemical shift is highly dependent on concentration and solvent.
 - Ammonium Protons ($-\text{NH}_3^+$): A broad singlet, also concentration and solvent-dependent, typically downfield. In D_2O , this signal will exchange and disappear.
- ^{13}C NMR: The high symmetry dramatically simplifies the carbon spectrum.[\[14\]](#)[\[15\]](#)
 - Bridgehead Carbons (C1 , C4): Two unique signals are expected. One for the carbon bearing the hydroxyl group (C-OH , expected $\sim 65\text{--}75$ ppm) and one for the carbon bearing the amino group (C-N , expected $\sim 50\text{--}60$ ppm).
 - Methylene Carbons ($-\text{CH}_2-$): The six methylene carbons of the ethano bridges are all equivalent and should give rise to a single signal in the aliphatic region ($\sim 25\text{--}35$ ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides confirmation of the key functional groups present in the molecule.

- O-H Stretch: A strong, broad absorption band is expected in the region of $3200\text{--}3600\text{ cm}^{-1}$ corresponding to the alcohol hydroxyl group.

- N-H Stretch: A broad, strong band is expected from 3000-3300 cm^{-1} , characteristic of the ammonium (R-NH_3^+) group. This often overlaps with the O-H stretch.
- C-H Stretch: Sharp peaks just below 3000 cm^{-1} (typically 2850-2960 cm^{-1}) corresponding to the sp^3 C-H bonds of the bicyclic cage.
- N-H Bend: A medium-to-strong absorption around 1500-1600 cm^{-1} is characteristic of the ammonium scissoring vibration.
- C-O Stretch: A strong band in the 1050-1150 cm^{-1} region, indicative of the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation data that can confirm the molecular structure. When analyzed by electrospray ionization (ESI), the spectrum would be expected to show the molecular ion for the free base (the cation).

- Molecular Ion ($\text{M}+\text{H}^+$): The expected parent ion would correspond to the free base, $\text{C}_8\text{H}_{15}\text{NO}$, plus a proton. The exact mass would be 142.1226 m/z.
- Fragmentation: The rigid bicyclic system is relatively stable. Characteristic fragmentation would likely involve the loss of water (H_2O) from the molecular ion, or cleavage of the ethano bridges.[\[16\]](#)[\[17\]](#)

Conclusion

4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride is a structurally elegant and synthetically valuable building block. Its rigid framework is a key asset in the design of targeted therapeutics. While some of its fundamental physical properties are not readily available in reference literature, this guide empowers the research scientist with the authoritative, standardized protocols necessary to perform a comprehensive characterization. Adherence to these methodologies for determining melting point, solubility, and pKa, combined with a thorough spectroscopic analysis, ensures the quality, consistency, and ultimate success of research and development endeavors that rely on this important molecular scaffold.

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